5-Bromobenzo[B]thiophene
Overview
Description
5-Bromobenzo[B]thiophene: is a heterocyclic compound that contains both sulfur and bromine atoms within its structure. It is a derivative of benzo[b]thiophene, where a bromine atom is substituted at the 5-position of the benzene ring. This compound is known for its applications in various fields, including medicinal chemistry, organic synthesis, and materials science .
Mechanism of Action
Target of Action
This compound is a derivative of thiophene, a heterocyclic compound that has been used as a building block in various pharmaceuticals . .
Mode of Action
As a thiophene derivative, it may interact with biological targets in a similar manner to other thiophene-based compounds, but this would be highly dependent on the specific target and the context of the biochemical pathway in which it is involved .
Pharmacokinetics
Its bioavailability, how it is distributed in the body, how it is metabolized, and how it is excreted, are all factors that would need to be investigated in pharmacokinetic studies .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially influence its action .
Biochemical Analysis
Biochemical Properties
It is known that thiophene derivatives can interact with various enzymes, proteins, and other biomolecules The nature of these interactions is largely dependent on the specific structure and functional groups present in the thiophene derivative
Cellular Effects
Thiophene derivatives can have diverse effects on cells, influencing cell signaling pathways, gene expression, and cellular metabolism . The specific effects of 5-Bromobenzo[B]thiophene on these cellular processes have not been reported.
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions:
Method 1: One common method involves the bromination of benzo[b]thiophene. This can be achieved by reacting benzo[b]thiophene with bromine in the presence of a catalyst such as iron(III) bromide.
Method 2: Another method involves the use of N-bromosuccinimide (NBS) as the brominating agent.
Industrial Production Methods:
- Industrial production of 5-bromobenzo[b]thiophene often involves large-scale bromination processes using benzo[b]thiophene as the starting material. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromobenzo[b]thiophene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of benzo[b]thiophene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Lithium aluminum hydride in anhydrous ether is a common reducing condition.
Major Products Formed:
Scientific Research Applications
Chemistry:
- 5-Bromobenzo[b]thiophene is used as a building block in organic synthesis for the preparation of more complex molecules .
Biology:
- It serves as an intermediate in the synthesis of biologically active compounds, including potential pharmaceuticals .
Medicine:
- This compound is explored for its potential therapeutic properties, particularly in the development of drugs targeting specific biological pathways .
Industry:
Comparison with Similar Compounds
Benzo[b]thiophene: The parent compound without the bromine substitution.
2-Bromobenzo[b]thiophene: A similar compound with the bromine atom at the 2-position.
4-Bromobenzo[b]thiophene: Another isomer with the bromine atom at the 4-position.
Uniqueness:
- The position of the bromine atom in 5-bromobenzo[b]thiophene influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
5-bromo-1-benzothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrS/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSIMGKJEYNNLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40964192 | |
Record name | 5-Bromo-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40964192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4923-87-9 | |
Record name | 5-Bromo-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40964192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-1-benzothiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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